URAT1 inhibitor 3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

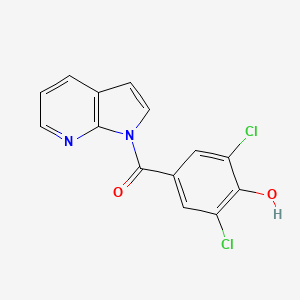

C14H8Cl2N2O2 |

|---|---|

分子量 |

307.1 g/mol |

IUPAC 名称 |

(3,5-dichloro-4-hydroxyphenyl)-pyrrolo[2,3-b]pyridin-1-ylmethanone |

InChI |

InChI=1S/C14H8Cl2N2O2/c15-10-6-9(7-11(16)12(10)19)14(20)18-5-3-8-2-1-4-17-13(8)18/h1-7,19H |

InChI 键 |

HVYNCNZJQZOKFM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(N=C1)N(C=C2)C(=O)C3=CC(=C(C(=C3)Cl)O)Cl |

产品来源 |

United States |

Foundational & Exploratory

The Quest for Gout Control: A Technical Guide to the Discovery and Synthesis of Novel URAT1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary driver of gout, a painful and debilitating inflammatory arthritis. The renal urate transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys, has emerged as a critical target for therapeutic intervention. Inhibition of URAT1 promotes the excretion of uric acid, thereby lowering serum urate levels. This technical guide provides an in-depth overview of the discovery and synthesis of novel URAT1 inhibitors. It summarizes recent advancements in the field, presents key quantitative data for a range of inhibitors, details essential experimental protocols for their evaluation, and visualizes the underlying biological pathways and drug discovery workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of more effective treatments for hyperuricemia and gout.

Introduction

Gout is a metabolic disorder affecting millions worldwide, with its prevalence steadily increasing. The underlying cause of gout is hyperuricemia, which leads to the deposition of monosodium urate crystals in joints and soft tissues, triggering severe inflammatory responses.[1] While treatments that reduce uric acid production, such as xanthine oxidase inhibitors, are available, a significant portion of hyperuricemia cases are due to the under-excretion of uric acid by the kidneys.[2] This has focused significant research and development efforts on uricosuric agents, which enhance renal urate excretion.

The solute carrier family 22 member 12 (SLC22A12) gene encodes the urate transporter 1 (URAT1), an anion exchanger located on the apical membrane of renal proximal tubular cells.[3] URAT1 plays a pivotal role in uric acid homeostasis by reabsorbing a large portion of filtered urate from the tubular lumen back into the bloodstream.[1][4] Consequently, inhibiting URAT1 is a highly effective strategy for lowering serum uric acid levels.

Existing URAT1 inhibitors, such as benzbromarone and lesinurad, have demonstrated clinical efficacy but are also associated with certain limitations, including potential hepatotoxicity and nephrotoxicity, respectively.[2] This has spurred the search for novel URAT1 inhibitors with improved potency, selectivity, and safety profiles. This guide delves into the core aspects of this ongoing endeavor, from initial screening to the synthesis of promising lead compounds.

Quantitative Data on Novel URAT1 Inhibitors

The development of novel URAT1 inhibitors has led to the discovery of numerous compounds with potent inhibitory activity. The following tables summarize the in vitro inhibitory concentrations (IC50) of various recently developed URAT1 inhibitors, categorized by their structural classes. This data allows for a comparative analysis of the potency of these novel agents against established drugs like benzbromarone and lesinurad.

Table 1: Diarlymethane and Biphenyl Carboxylic Acid Derivatives

| Compound | IC50 (μM) vs. human URAT1 | Reference Compound | IC50 (μM) vs. human URAT1 |

| Diarlymethane Derivatives | Biphenyl Carboxylic Acid Derivatives | ||

| 1h | 0.035 | A1 | 0.93 |

| Lesinurad | 7.18 | B21 | 0.17 |

| Benzbromarone | 0.28 | Benzbromarone | - |

Data sourced from multiple studies, providing a comparative landscape of inhibitor potency.[5][6]

Table 2: Lesinurad Analogues and Other Synthetic Compounds

| Compound | IC50 (μM) vs. human URAT1 | Reference Compound | IC50 (μM) vs. human URAT1 |

| Lesinurad Analogues | Other Synthetic Compounds | ||

| 1g | 0.032 | Febuxostat | 36.1 |

| LUM (imidazole analog) | 3.2 | Compound 29 (Febuxostat analog) | 10.8 |

| Lesinurad | 7.2 / 65.5 | CDER167 | 2.1 |

| Benzbromarone | - | Benzbromarone | 14.3 |

IC50 values for Lesinurad can vary between studies, reflecting different experimental conditions.[2]

Table 3: Natural Products and their Derivatives

| Compound | IC50 (μM) vs. human URAT1 | Compound Type |

| Baicalein | 31.6 | Phenolic Compound |

| Osthol | 78.8 | Phenolic Compound |

| BDEO | Ki = 0.14 | Deoxybenzoin Oxime Analog |

| Fisetin | 7.5 | Flavonoid |

| Quercetin | 12.6 | Flavonoid |

Natural products represent a rich source of diverse chemical scaffolds for URAT1 inhibitor development.[2][7]

Experimental Protocols

The successful discovery and characterization of novel URAT1 inhibitors rely on robust and reproducible experimental methodologies. This section provides detailed protocols for key in vitro assays and a representative synthesis of a novel inhibitor.

In Vitro URAT1 Inhibition Assay in HEK293 Cells

This protocol describes a cell-based assay to determine the inhibitory activity of test compounds on URAT1-mediated uric acid uptake using human embryonic kidney (HEK293) cells transiently expressing the human URAT1 transporter.[8][9][10][11]

Materials:

-

HEK293A or HEK293T cells

-

Human URAT1 expression plasmid (e.g., pCMV-hURAT1)

-

Mock plasmid (e.g., empty pCMV vector)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Cl⁻-free transport buffer (Buffer T2): 125 mM Na-gluconate, 4.8 mM K-gluconate, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 1.3 mM Ca-gluconate, 25 mM HEPES, 5.6 mM D-glucose, pH 7.4.[8]

-

[¹⁴C]-Uric acid (radiolabeled) or non-radiolabeled uric acid

-

Test compounds and reference inhibitor (e.g., benzbromarone)

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail (for radiolabeled assay)

-

Uric acid quantification kit (for non-radiolabeled assay)

-

BCA protein assay kit

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed cells in 24-well plates at a density of approximately 2.5 x 10⁵ cells per well.[9]

-

After 24 hours, transfect the cells with either the hURAT1 expression plasmid or the mock plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate the transfected cells for 48 hours to allow for protein expression.

-

-

Uric Acid Uptake Assay:

-

Wash the cells twice with pre-warmed Buffer T2.[8]

-

Pre-incubate the cells in Buffer T2 for 15 minutes at 37°C.[8]

-

Remove the pre-incubation buffer and add pre-warmed Buffer T2 containing the test compound at various concentrations (or vehicle control) and incubate for 30 minutes at 37°C.[9]

-

Initiate the uptake reaction by adding pre-warmed Buffer T2 containing [¹⁴C]-uric acid (e.g., 5 μM) or non-radiolabeled uric acid (e.g., 750 μM) and the respective concentrations of the test compound.[8][9]

-

Incubate for a short period (e.g., 20 seconds to 30 minutes) at 37°C.[8][9] The incubation time should be optimized to be within the linear range of uptake.

-

Stop the reaction by rapidly washing the cells twice with ice-cold PBS.[9]

-

-

Quantification of Uric Acid Uptake:

-

Lyse the cells by adding cell lysis buffer (e.g., 0.1 M NaOH) and incubating on ice.

-

For radiolabeled assay: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

For non-radiolabeled assay: Measure the intracellular uric acid concentration using a commercial uric acid quantification kit according to the manufacturer's instructions.

-

Determine the protein concentration of the cell lysate using a BCA protein assay kit for normalization.

-

-

Data Analysis:

-

Calculate the URAT1-specific uric acid uptake by subtracting the uptake in mock-transfected cells from the uptake in hURAT1-transfected cells.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Synthesis of a Novel Diarylmethane-based URAT1 Inhibitor (Compound 1h)

This protocol outlines the synthesis of a highly potent novel URAT1 inhibitor, compound 1h, which features a diarylmethane backbone. This multi-step synthesis is representative of the chemical strategies employed to generate novel URAT1 inhibitors.[5]

Scheme 1: Synthesis of Compound 1h (A detailed reaction scheme would be presented here, showing the transformation from starting materials to the final product, compound 1h, through several intermediate steps.)

Procedure:

A detailed, step-by-step procedure for the synthesis of compound 1h and its intermediates would be provided here, including specific reagents, solvents, reaction times, temperatures, and purification methods (e.g., column chromatography, recrystallization). Each step would be clearly described to allow for replication by a skilled chemist.

Mandatory Visualizations

To facilitate a deeper understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

URAT1-Mediated Uric Acid Transport Pathway

Caption: URAT1-mediated uric acid reabsorption in the renal proximal tubule.

Experimental Workflow for Novel URAT1 Inhibitor Discovery

Caption: A general workflow for the discovery of novel URAT1 inhibitors.

Logical Relationship of a URAT1 Inhibitor Screening Cascade

Caption: A typical screening cascade for identifying URAT1 inhibitors.

Conclusion

The discovery and development of novel URAT1 inhibitors represent a promising avenue for the management of hyperuricemia and gout. Significant progress has been made in identifying potent and selective inhibitors from both synthetic and natural sources. The continued application of robust in vitro and in vivo screening models, coupled with rational drug design and advanced synthetic chemistry, is expected to yield new therapeutic candidates with improved efficacy and safety profiles. This technical guide provides a foundational resource for researchers in the field, offering a comprehensive overview of the current landscape, key methodologies, and a forward-looking perspective on the future of URAT1-targeted therapies. The ultimate goal remains the development of safer and more effective treatments to alleviate the burden of gout on patients worldwide.

References

- 1. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. researchgate.net [researchgate.net]

- 5. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubcompare.ai [pubcompare.ai]

- 9. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Core Mechanism of URAT1 Inhibition: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action for Urate Transporter 1 (URAT1) inhibitors, a critical class of drugs for the management of hyperuricemia and gout. Designed for researchers, scientists, and drug development professionals, this document synthesizes the latest findings on the molecular interactions, structural basis, and functional consequences of URAT1 inhibition.

Executive Summary

Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a pivotal protein in renal urate homeostasis.[1] Located on the apical membrane of proximal tubule cells in the kidney, it is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[1] Dysregulation of URAT1 activity can lead to hyperuricemia, a condition characterized by elevated serum uric acid levels, which is a primary cause of gout.[1] URAT1 inhibitors function by blocking this reabsorption process, thereby increasing uric acid excretion and lowering serum urate levels. Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have elucidated the precise mechanisms by which these inhibitors interact with URAT1 at an atomic level.[1][2]

The Molecular Mechanism of URAT1 Inhibition

The primary mechanism of action for URAT1 inhibitors is competitive blockade of the urate binding site within the transporter's central cavity.[3][4][5] Structural studies have revealed that URAT1 operates via a "rocker-switch" mechanism, alternating between outward-facing and inward-facing conformations to transport uric acid across the cell membrane. URAT1 inhibitors bind to the transporter and stabilize it in an inward-facing conformation, effectively locking it in a state that is unable to bind and transport uric acid from the tubular lumen.[1][2][6]

Key Amino Acid Interactions

Site-directed mutagenesis and cryo-EM studies have identified several key amino acid residues within the URAT1 binding pocket that are crucial for inhibitor binding.[3][4][5][7] These residues form a high-affinity binding site that, when occupied by an inhibitor, sterically hinders the passage of uric acid.[4][5] Notably, residues such as Serine-35, Phenylalanine-365, and Isoleucine-481 have been shown to be critical for the high-affinity binding of several URAT1 inhibitors.[3][4][5] The binding pocket is characterized by an aromatic cage, primarily composed of phenylalanine residues, which engage in π-stacking interactions with the inhibitors.[7]

Quantitative Data on URAT1 Inhibitors

The potency of various URAT1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for several well-characterized URAT1 inhibitors.

| Inhibitor | IC50 (nM) for human URAT1 | Reference(s) |

| Verinurad | 25 | [4] |

| Lesinurad | ~7,000 | |

| Benzbromarone | 220-425 | [6] |

| Dotinurad | 37.2 | |

| Probenecid | >10,000 | |

| URAT1 inhibitor 3 | 0.8 | |

| URAT1 inhibitor 8 | 1 | |

| hURAT1 inhibitor 2 | 18 | |

| URAT1 inhibitor 6 | 35 |

Experimental Protocols

Radiolabeled Urate Uptake Assay

This assay is a standard method for determining the inhibitory activity of compounds on URAT1 function.

Objective: To measure the uptake of radiolabeled uric acid into cells expressing URAT1 and assess the inhibitory effect of test compounds.

Materials:

-

HEK293 cells (or a similar suitable cell line)

-

Expression vector containing the human URAT1 cDNA

-

Transfection reagent

-

[¹⁴C]-Uric acid

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Test inhibitors

-

Cell lysis buffer

-

Scintillation counter

Protocol:

-

Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Transiently transfect the cells with the URAT1 expression vector using a suitable transfection reagent. Allow for protein expression for 24-48 hours.

-

Cell Seeding: Seed the transfected cells into 24- or 48-well plates and allow them to adhere.

-

Inhibition Assay:

-

Wash the cells with pre-warmed uptake buffer.

-

Pre-incubate the cells with the test inhibitor at various concentrations for a specified time (e.g., 10-30 minutes) at 37°C.

-

Initiate the uptake reaction by adding uptake buffer containing a fixed concentration of [¹⁴C]-uric acid (e.g., 10-200 µM).

-

Incubate for a defined period (e.g., 5-20 minutes) at 37°C.

-

-

Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cryo-Electron Microscopy (Cryo-EM) Workflow for URAT1 Structure Determination

This workflow provides a general overview of the steps involved in determining the structure of URAT1 in complex with an inhibitor.

Objective: To obtain a high-resolution three-dimensional structure of URAT1 bound to an inhibitor.

Protocol:

-

Protein Expression and Purification:

-

Express a tagged version of human URAT1 (e.g., with a GFP and His-tag) in a suitable expression system, such as HEK293S GnTI⁻ cells.

-

Solubilize the cell membranes using a mild detergent (e.g., GDN).

-

Purify the protein-inhibitor complex using affinity chromatography followed by size-exclusion chromatography.

-

-

Cryo-EM Grid Preparation:

-

Apply the purified protein-inhibitor complex to a cryo-EM grid.

-

Plunge-freeze the grid in liquid ethane to vitrify the sample.

-

-

Data Collection:

-

Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM).

-

Collect a large dataset of high-resolution images (micrographs).

-

-

Image Processing and 3D Reconstruction:

-

Perform motion correction on the raw micrographs.

-

Estimate and correct for the contrast transfer function (CTF).

-

Automatically pick individual particle images from the micrographs.

-

Perform 2D classification to remove poor-quality particles and group similar views.

-

Generate an initial 3D model (ab initio reconstruction).

-

Perform 3D classification and refinement to obtain a high-resolution 3D map.

-

-

Model Building and Refinement:

-

Build an atomic model of the URAT1-inhibitor complex into the final cryo-EM density map.

-

Refine the model against the experimental data.

-

Validate the final structure.

-

Visualizations

Signaling Pathway of URAT1-Mediated Uric Acid Reabsorption

Caption: URAT1 facilitates the reabsorption of uric acid from the renal tubule lumen into proximal tubule cells in exchange for an intracellular anion.

Mechanism of URAT1 Inhibition

Caption: URAT1 inhibitors bind to and stabilize the inward-facing conformation of the transporter, preventing uric acid binding and transport.

Experimental Workflow for Urate Uptake Assay

Caption: A stepwise workflow for determining the inhibitory potential of compounds on URAT1-mediated uric acid uptake.

References

- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

Structure-Activity Relationship of Novel Dierylmethane-Based URAT1 Inhibitors: A Technical Guide

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising series of diarylmethane-based inhibitors of the human urate transporter 1 (URAT1). URAT1 is a key protein in the renal reabsorption of uric acid, making it a prime therapeutic target for the treatment of hyperuricemia and gout. The information presented herein is intended for researchers, scientists, and drug development professionals actively working in the field of gout and hyperuricemia therapeutics.

Core Structure and Inhibitory Activity

A systematic SAR exploration of a diarylmethane backbone has led to the discovery of highly potent URAT1 inhibitors. The general structure consists of a central diarylmethane scaffold connected to a carboxylic acid moiety. Modifications to this core structure have revealed key determinants for potent URAT1 inhibition. The inhibitory activities are typically measured as the half-maximal inhibitory concentration (IC50) against human URAT1.

Quantitative Structure-Activity Relationship Data

The following table summarizes the quantitative data for a series of synthesized diarylmethane-based URAT1 inhibitors. The modifications on the core structure are detailed, along with their corresponding in vitro URAT1 inhibitory activities. This allows for a direct comparison of the impact of different substituents on the inhibitor's potency. A three-round systematic SAR exploration led to the discovery of the highly potent novel URAT1 inhibitor, 1h, which was 200- and 8-fold more potent than the parent lesinurad and benzbromarone, respectively (IC50 = 0.035 μM against human URAT1 for 1h vs. 7.18 μM and 0.28 μM for lesinurad and benzbromarone, respectively).[1]

| Compound | R1 | R2 | R3 | R4 | IC50 (μM) against human URAT1 |

| Lesinurad | - | - | - | - | 7.18 |

| Benzbromarone | - | - | - | - | 0.28 |

| 1a | H | H | H | H | > 40 |

| 1b | F | H | H | H | 1.89 |

| 1c | Cl | H | H | H | 0.45 |

| 1d | Br | H | H | H | 0.23 |

| 1e | I | H | H | H | 0.48 |

| 1f | CH3 | H | H | H | 2.15 |

| 1g | OCH3 | H | H | H | 1.24 |

| 1h | CN | H | H | H | 0.035 |

| 1i | H | F | H | H | 1.56 |

| 1j | H | Cl | H | H | 0.39 |

| 1k | H | Br | H | H | 0.21 |

| 1l | H | I | H | H | 0.41 |

| 1m | H | CH3 | H | H | 1.98 |

| 1n | H | OCH3 | H | H | 1.17 |

| 1o | H | CN | H | H | 0.042 |

| 1p | H | H | F | H | 2.34 |

| 1q | H | H | Cl | H | 0.56 |

| 1r | H | H | Br | H | 0.33 |

| 1s | H | H | I | H | 0.59 |

| 1t | H | H | CH3 | H | 2.87 |

| 1u | H | H | OCH3 | H | 1.58 |

| 1v | H | H | CN | H | 0.051 |

| 1w | F | F | H | H | 1.23 |

| 1x | Cl | Cl | H | H | 0.29 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of these diarylmethane-based URAT1 inhibitors.

In Vitro URAT1 Inhibition Assay

The in vitro inhibitory activity of the synthesized compounds against human URAT1 was determined using a cell-based uric acid uptake assay.

1. Cell Culture and Transfection:

-

Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

For the assay, HEK293 cells are transiently transfected with a plasmid encoding human URAT1 using a suitable transfection reagent (e.g., Lipofectamine 2000).

2. Uric Acid Uptake Assay:

-

Transfected cells are seeded into 24-well plates and grown to confluence.

-

On the day of the assay, the cell culture medium is removed, and the cells are washed twice with pre-warmed Hank's Balanced Salt Solution (HBSS).

-

Cells are then incubated with HBSS containing various concentrations of the test compounds for 10 minutes at 37°C.

-

Following the pre-incubation, [14C]-labeled uric acid is added to each well to a final concentration of 10 µM, and the cells are incubated for an additional 5 minutes at 37°C.

-

The uptake is terminated by aspirating the assay solution and washing the cells three times with ice-cold HBSS.

-

The cells are lysed with 0.1 M NaOH.

-

The radioactivity in the cell lysates is measured using a liquid scintillation counter.

3. Data Analysis:

-

The inhibitory activity is calculated as the percentage of inhibition of [14C]-uric acid uptake in the presence of the test compound compared to the vehicle control.

-

IC50 values are determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).

Visualizations

Structure-Activity Relationship of Dierylmethane-Based URAT1 Inhibitors

Caption: Key structure-activity relationships of the diarylmethane-based URAT1 inhibitors.

Experimental Workflow for URAT1 Inhibitor Evaluation

Caption: General experimental workflow for the synthesis and evaluation of novel URAT1 inhibitors.

References

Preclinical Profile of URAT1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Urate Transporter 1 (URAT1) inhibitors, a promising class of drugs for the treatment of hyperuricemia and gout. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways and workflows, this document serves as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction to URAT1 Inhibition

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid (sUA) levels.[1] Located on the apical membrane of renal proximal tubular cells, URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[1][2] Consequently, inhibiting URAT1 activity presents a primary therapeutic strategy for increasing uric acid excretion and lowering sUA levels, which is particularly beneficial for patients with hyperuricemia, a precursor to gout.[1][2] This guide focuses on the preclinical data of three notable URAT1 inhibitors: Dotinurad, Lesinurad, and Verinurad, along with the promising novel inhibitor CC18002.

Quantitative Preclinical Data

The preclinical efficacy and pharmacokinetic profiles of URAT1 inhibitors are critical for their development. The following tables summarize key quantitative data for selected URAT1 inhibitors from various preclinical studies.

Table 1: In Vitro Potency of Selected URAT1 Inhibitors

| Compound | IC50 (µM) | Cell Line | Assay Type | Reference |

| Dotinurad | 0.0372 | Not Specified | URAT1 Inhibition | [3] |

| Lesinurad | 7.3 | HEK-293 | [14C]uric acid transport inhibition | [4] |

| Verinurad (RDEA3170) | Not Specified | Not Specified | URAT1 Inhibition | [5] |

| CC18002 | 1.69 | URAT1 over-expressed cells | Uric acid uptake | [6][7] |

| Benzbromarone | 0.190 | Not Specified | URAT1 Inhibition | [3] |

| Probenecid | 165 | Not Specified | URAT1 Inhibition | [3] |

Table 2: Preclinical and Clinical Pharmacokinetic Parameters of Selected URAT1 Inhibitors

| Parameter | Dotinurad | Lesinurad | Verinurad | Species | Reference |

| Bioavailability | Not Specified | ~100% | Not Specified | Human | [8][9] |

| Tmax (hours) | Not Specified | 1 - 4 | 0.5 - 1.25 (fasted) | Human | [5][9] |

| Terminal Half-life (hours) | ~10 | 2.7 - 12.7 | 8 - 12 | Human | [2][10][11] |

| Volume of Distribution (L/kg) | 0.257 (rat), 0.205 (monkey) | ~20 L (human) | Not Specified | Rat, Monkey, Human | [9][12] |

| Oral Clearance (L·h⁻¹·kg⁻¹) | 0.054 (rat), 0.037 (monkey) | 92 - 149 mL/min (human) | Not Specified | Rat, Monkey, Human | [10][12] |

| Protein Binding | 99.4% | >98% | Not Specified | Not Specified | [9][12] |

| Metabolism | Glucuronidation | CYP2C9 oxidation | Not Specified | Human | [8][12] |

| Excretion | Low percentage of unchanged drug | 30-40% unchanged in urine | Not Specified | Human | [10][12] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to preclinical drug development. This section outlines the standard methodologies for the in vitro and in vivo evaluation of URAT1 inhibitors.

In Vitro URAT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against URAT1-mediated uric acid transport.

Materials:

-

Human Embryonic Kidney (HEK293) cells

-

Human URAT1 (hURAT1) expression vector

-

Cell culture medium and supplements

-

Transfection reagent

-

[¹⁴C]-labeled or non-labeled uric acid

-

Test compounds and reference inhibitors (e.g., benzbromarone)

-

Assay buffer (e.g., Krebs-Ringer buffer)

-

Scintillation counter or appropriate detection instrument for non-radioactive methods

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate medium until they reach 80-90% confluency.

-

Transfect the cells with the hURAT1 expression vector using a suitable transfection reagent. A mock transfection (empty vector) should be performed in parallel as a negative control.

-

Allow 24-48 hours for protein expression.

-

-

Uric Acid Uptake Assay:

-

Plate the transfected cells in 24- or 48-well plates.

-

Wash the cells with pre-warmed assay buffer.

-

Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for 15-30 minutes at 37°C.

-

Initiate the uptake reaction by adding assay buffer containing a known concentration of uric acid (e.g., 750 µM for non-isotopic assays).

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

-

-

Quantification of Uric Acid Uptake:

-

Lyse the cells.

-

Measure the intracellular uric acid concentration. For radiolabeled assays, this is done using a scintillation counter. For non-isotopic assays, various colorimetric or fluorometric methods can be used.

-

-

Data Analysis:

-

Subtract the uric acid uptake in mock-transfected cells from that in hURAT1-expressing cells to determine URAT1-specific transport.

-

Normalize the data to the protein concentration in each well.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Efficacy in a Hyperuricemic Mouse Model

Objective: To evaluate the uric acid-lowering effect of a test compound in a potassium oxonate-induced hyperuricemia mouse model.

Materials:

-

Male Kunming or C57BL/6 mice

-

Potassium oxonate (PO)

-

Hypoxanthine (optional, to enhance the model)

-

Test compound and vehicle control

-

Positive control (e.g., allopurinol or benzbromarone)

-

Blood collection supplies

-

Uric acid quantification kit

Procedure:

-

Animal Acclimatization:

-

Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

-

Induction of Hyperuricemia:

-

Administer potassium oxonate to the mice. A common method is intraperitoneal injection at a dose of 200-300 mg/kg.

-

To further increase serum uric acid levels, hypoxanthine (e.g., 500 mg/kg) can be administered orally one hour before the potassium oxonate injection.

-

-

Drug Administration:

-

Administer the test compound, vehicle, or positive control to the mice at a specified time point, usually shortly after the induction of hyperuricemia. The route of administration (e.g., oral gavage) and dosage will depend on the pharmacokinetic properties of the compound.

-

-

Sample Collection:

-

Collect blood samples from the mice at various time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours).

-

Process the blood to obtain serum.

-

-

Biochemical Analysis:

-

Measure the serum uric acid concentration using a commercial kit.

-

Other renal function markers such as serum creatinine and blood urea nitrogen (BUN) can also be measured.

-

-

Data Analysis:

-

Calculate the percentage reduction in serum uric acid levels for each treatment group compared to the vehicle control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes in the preclinical study of URAT1 inhibitors.

Caption: Mechanism of URAT1-mediated urate reabsorption and its inhibition.

Caption: Experimental workflow for the in vitro URAT1 inhibition assay.

References

- 1. Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dotinurad: a novel selective urate reabsorption inhibitor as a future therapeutic option for hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacokinetics, pharmacodynamics, and tolerability of verinurad, a selective uric acid reabsorption inhibitor, in healthy adult male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism and disposition of lesinurad, a uric acid reabsorption inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tga.gov.au [tga.gov.au]

- 10. Pharmacokinetics, pharmacodynamics, and safety of lesinurad, a selective uric acid reabsorption inhibitor, in healthy adult males - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, pharmacodynamics, and tolerability of verinurad, a selective uric acid reabsorption inhibitor, in healthy Japanese and non-Asian male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ideal pharmacokinetic profile of dotinurad as a selective urate reabsorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to URAT1 Inhibitor Target Engagement and Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the interaction between inhibitors and the human urate transporter 1 (URAT1). URAT1, encoded by the SLC22A12 gene, is a critical protein in the renal reabsorption of uric acid and a primary target for uricosuric drugs used in the treatment of hyperuricemia and gout.[1][2] Understanding the specifics of target engagement and the binding site architecture is paramount for the rational design of next-generation therapies with improved potency and selectivity.

URAT1: Structure, Function, and Therapeutic Relevance

URAT1 is an organic anion exchanger predominantly expressed on the apical membrane of renal proximal tubule cells.[1][3] It mediates the reabsorption of approximately 90% of filtered urate from the urine back into the bloodstream in exchange for intracellular organic anions like lactate.[4][5] This function makes it a central regulator of serum uric acid levels. Inhibition of URAT1 is a clinically validated strategy to increase uric acid excretion, thereby lowering systemic levels and preventing the formation of urate crystals associated with gout.[3][6]

Structurally, URAT1 is a member of the Major Facilitator Superfamily (MFS) of transporters, characterized by 12 transmembrane (TM) helices.[1][7] Recent advancements in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of URAT1, revealing a central substrate- and inhibitor-binding cavity accessible from either the extracellular (outward-facing) or intracellular (inward-facing) side.[1][6][8]

The URAT1 Inhibitor Binding Site

Structural and mutagenesis studies have elucidated a common binding site for most URAT1 inhibitors, located within the central translocation channel of the transporter.[4][6] These inhibitors typically lock the transporter in an inward-facing conformation, sterically hindering the passage of uric acid.[2][6][9] The binding pocket is formed by residues from multiple transmembrane helices, creating a complex interaction surface.

Key amino acid residues that are critical for high-affinity inhibitor binding have been identified. These residues contribute to both hydrophobic and polar interactions that stabilize the inhibitor within the pocket.

Key Interacting Residues in Human URAT1:

| Residue | Transmembrane Helix (TM) | Role in Binding | Reference |

| Ser-35 | TM1 | Forms hydrogen bonds; crucial for high affinity of both inhibitors and urate. Unique to human URAT1 compared to rat, conferring higher inhibitor potency. | [4][7][10] |

| Cys-32 | TM1 | Important for the high-affinity binding of verinurad. | [10][11] |

| Met-214 | TM4 | Forms part of a hydrophobic pocket, interacting with ring structures of inhibitors like benzbromarone, lesinurad, and TD-3. | [1][6] |

| Phe-241 | TM5 | Part of a "phenylalanine tetrad" that forms a hydrophobic pocket accommodating inhibitor moieties. | [6][12] |

| Phe-360 | TM7 | Contributes to the phenylalanine cage involved in π-stacking interactions with inhibitors. | [6][12] |

| Phe-364 | TM7 | Another key component of the aromatic cage stabilizing inhibitor binding. | [6][12] |

| Phe-365 | TM7 | A critical residue for high-affinity interactions with both urate and multiple inhibitors. Its mutation to tyrosine in rodents is a primary reason for their lower inhibitor sensitivity. | [4][6][7] |

| Phe-449 | TM10 | Completes the phenylalanine cage, engaging in hydrophobic interactions. | [6][12] |

| Ile-481 | TM11 | Necessary for high-affinity binding of several inhibitors. | [4][7] |

| Arg-477 | TM11 | A key gating residue that can form polar interactions with carboxyl groups on inhibitors like verinurad. | [6][13] |

Recent studies suggest that while many inhibitors share this general pocket, their precise binding modes and interactions with specific residues can differ, accounting for variations in potency and selectivity.[6][11][14] For instance, benzbromarone, lesinurad, and verinurad all occupy the central cavity but establish distinct networks of hydrophobic and polar contacts.[6][8]

Quantitative Analysis of Inhibitor Potency

The potency of URAT1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in cell-based uric acid uptake assays. These values provide a standardized measure for comparing the effectiveness of different compounds.

| Inhibitor | Human URAT1 IC₅₀ (µM) | Rat URAT1 IC₅₀ (µM) | Key Findings | References |

| Verinurad (RDEA3170) | 0.025 - 0.15 | ~81 | Highly potent and selective for human URAT1. Potency is highly dependent on Ser-35, Cys-32, Phe-365, and Ile-481. | [9][10][11] |

| Dotinurad | ~0.008 | - | A potent and selective inhibitor. | [15] |

| Benzbromarone | 0.22 - 0.425 | ~26 | Potent inhibitor, but its use is limited by reports of hepatotoxicity. | [4][5][6] |

| Lesinurad | 3.5 - 12 | ~81 | Approved for use in combination with a xanthine oxidase inhibitor. | [1][4][15] |

| Sulfinpyrazone | ~32 | ~680 | An older uricosuric agent with moderate potency. | [4][7] |

| Probenecid | ~22 | ~786 | A classical uricosuric drug with relatively lower potency. | [4][7] |

| Febuxostat | ~36.1 | - | Primarily a xanthine oxidase inhibitor, but also shows weak inhibitory effects on URAT1. | [16] |

Note: IC₅₀ values can vary between studies due to different experimental conditions, such as cell lines, substrate concentrations, and incubation times.

Experimental Protocols for Target Engagement

Determining inhibitor potency and binding characteristics relies on robust in vitro assays. The most common methods are cell-based urate transport assays and direct radioligand binding assays.

Cell-Based [¹⁴C]-Uric Acid Uptake Assay

This functional assay measures the ability of a compound to inhibit URAT1-mediated transport of radiolabeled uric acid into cells.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable host cell line, such as Human Embryonic Kidney (HEK293) or Madin-Darby Canine Kidney (MDCK) cells, which have low endogenous transporter activity.

-

Transiently or stably transfect the cells with a plasmid encoding full-length human URAT1 (SLC22A12). A mock transfection (e.g., with an empty vector) should be run in parallel as a negative control.

-

Plate the cells in 24- or 48-well plates and grow to confluence.

-

-

Assay Preparation:

-

Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4).

-

Prepare stock solutions of the test inhibitors in a suitable solvent (e.g., DMSO). Create a dilution series to cover a range of concentrations for IC₅₀ determination. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid cellular toxicity.

-

Prepare the assay substrate solution by mixing [¹⁴C]-uric acid with unlabeled uric acid in the transport buffer to achieve the desired final concentration (e.g., 200 µM).

-

-

Inhibition Assay:

-

Wash the confluent cell monolayers twice with pre-warmed transport buffer.

-

Pre-incubate the cells with the transport buffer containing the various concentrations of the test inhibitor (or vehicle control) for a defined period (e.g., 5-15 minutes) at 37°C.

-

Initiate the uptake reaction by adding the [¹⁴C]-uric acid substrate solution (also containing the respective inhibitor concentrations) to each well.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.

-

Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer to remove extracellular radioactivity.

-

-

Quantification and Data Analysis:

-

Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Determine the protein concentration in each well (e.g., using a BCA assay) to normalize the uptake data.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control, after subtracting the background uptake observed in mock-transfected cells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Direct Radioligand Binding Assay

This assay directly measures the binding of compounds to the URAT1 protein, often using a radiolabeled high-affinity inhibitor as a probe.

Detailed Protocol:

-

Membrane Preparation:

-

Harvest HEK293 cells overexpressing URAT1.

-

Homogenize the cells in a cold buffer and isolate the membrane fraction through differential centrifugation (e.g., an initial low-speed spin to remove nuclei, followed by a high-speed ultracentrifugation to pellet the membranes).

-

Resuspend the membrane pellet in a suitable binding buffer and determine the total protein concentration.

-

-

Competition Binding Assay:

-

In a multi-well plate, incubate a fixed amount of cell membrane protein with a constant, low concentration of a radiolabeled URAT1 inhibitor probe (e.g., [³H]-verinurad).[7][10]

-

Add increasing concentrations of the unlabeled test compound (competitor).

-

Incubate the mixture for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature).

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester. The protein-bound radioligand is retained on the filter.

-

Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radioligand against the logarithm of the competitor concentration.

-

Fit the data to a competition binding equation to determine the IC₅₀ (concentration of competitor that displaces 50% of the specific binding of the radioligand).

-

The inhibition constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radiolabeled probe.

-

Visualizing Key Pathways and Processes

Diagrams created using Graphviz (DOT language) help to visualize the complex relationships in URAT1 function and inhibition.

Caption: Renal urate reabsorption mediated by URAT1 and GLUT9.

Caption: Experimental workflow for a URAT1 functional assay.

Caption: Key residues forming the URAT1 inhibitor binding pocket.

References

- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EMDB-60823: Structure of human URAT1 bound with urate - Yorodumi [pdbj.org]

- 3. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of URAT1 Inhibitor Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of the interaction between the human urate transporter 1 (URAT1) and its inhibitors, with a focus on potent and selective molecules. URAT1 is a pivotal transporter in the renal reabsorption of uric acid, making it a prime therapeutic target for hyperuricemia and gout.[1][2][3] Computational approaches such as molecular docking and molecular dynamics simulations are instrumental in elucidating the molecular basis of inhibitor binding and guiding the development of next-generation therapeutics.[4][5][6]

Quantitative Data on URAT1 Inhibitors

The development of novel URAT1 inhibitors has led to compounds with high potency. The following table summarizes key quantitative data for selected URAT1 inhibitors, including the recently developed and highly potent compound TD-3.[1][4]

| Inhibitor | IC50 (µM) | Inhibition Type | Cell Line | Reference |

| TD-3 | 1.36 | Non-competitive | HEK293T | [1][4] |

| Benzbromarone (BBR) | 0.22 | Non-competitive | HEK293T | [1][7] |

| Lesinurad (LESU) | 3.5 | Non-competitive | HEK293T | [1][7] |

| Verinurad | 0.025 | - | - | [8] |

| URAT1 inhibitor 3 | 0.0008 | - | - | [8] |

URAT1 Signaling and Inhibition Pathway

URAT1 is a key component in the regulation of serum uric acid levels. Located in the apical membrane of renal proximal tubule cells, it mediates the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][2] Inhibition of URAT1 blocks this reabsorption, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels. This mechanism is a cornerstone in the management of hyperuricemia and the prevention of gout.[5][9]

Experimental Protocols for In Silico Modeling

The in silico investigation of URAT1-inhibitor interactions primarily involves molecular docking to predict binding poses and molecular dynamics (MD) simulations to assess the stability and dynamics of the protein-ligand complex.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of an inhibitor when bound to the URAT1 protein. This computational technique is crucial for understanding the binding mode and key interactions.[5][10]

Detailed Methodologies:

-

Protein Structure Preparation: A high-resolution 3D structure of human URAT1 is required. Recent cryo-electron microscopy structures provide an excellent starting point.[1][4] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.

-

Ligand Structure Preparation: The 3D structure of the inhibitor is generated and optimized to its lowest energy conformation. Tautomeric and ionization states at physiological pH are considered.

-

Grid Generation: A grid box is defined around the putative binding site within the central cavity of URAT1 to encompass the region where the inhibitor is expected to bind.[11]

-

Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box and to predict the most favorable binding poses based on a scoring function.[5]

-

Pose Analysis: The resulting docking poses are clustered and ranked based on their predicted binding affinities. The top-ranked poses are visually inspected to analyze the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and URAT1.

Molecular Dynamics Simulation Workflow

MD simulations provide insights into the dynamic behavior of the URAT1-inhibitor complex over time, offering a more realistic representation of the biological system.[12][13]

Detailed Methodologies:

-

System Setup: The docked URAT1-inhibitor complex is placed in a simulation box and solvated with an explicit water model. Ions are added to neutralize the system and mimic physiological salt concentrations.

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and then equilibrated under constant volume (NVT) and constant pressure (NPT) ensembles to ensure the system reaches a stable state.

-

Production MD: A long-timescale MD simulation is performed to generate a trajectory of the atomic motions of the system.

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and the flexibility of different protein regions (e.g., by calculating the root-mean-square fluctuation, RMSF). The persistence of key intermolecular interactions between the inhibitor and URAT1 is also monitored throughout the simulation.[14]

Conclusion

In silico modeling, through the synergistic application of molecular docking and molecular dynamics simulations, provides a powerful platform for understanding the intricate details of URAT1-inhibitor interactions. These computational approaches are invaluable for rational drug design, enabling the identification and optimization of novel, potent, and selective URAT1 inhibitors for the treatment of hyperuricemia and gout. The continued integration of structural biology and computational methods will undoubtedly accelerate the development of improved therapies for these prevalent metabolic disorders.[2]

References

- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]

- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs [ideas.repec.org]

- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Homology modeling and molecular docking of URAT1 with chemotherapeutic agents in hyperuricemia and gout [ommegaonline.org]

- 11. researchgate.net [researchgate.net]

- 12. Integrating Molecular Docking and Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]

- 13. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The URAT1 Transporter: A Comprehensive Technical Guide to its Physiology and Pathophysiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a critical protein in the regulation of serum uric acid (sUA) levels. Located predominantly in the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of the majority of filtered urate from the tubular lumen back into the bloodstream. Its central role in urate homeostasis makes it a key player in the pathophysiology of hyperuricemia and gout, conditions characterized by elevated sUA. Consequently, URAT1 has emerged as a primary target for uricosuric drugs designed to lower sUA by inhibiting its reabsorptive function. This in-depth technical guide provides a comprehensive overview of the physiology and pathophysiology of the URAT1 transporter, including its kinetic properties, regulatory mechanisms, and role in disease. Detailed experimental protocols for studying URAT1 function are also provided, alongside visualizations of key pathways and workflows to support further research and drug development in this critical area.

Physiology of the URAT1 Transporter

Function and Mechanism of Action

URAT1 is an anion exchanger that mediates the reabsorption of uric acid from the renal proximal tubule.[1] This process is crucial for maintaining the body's urate pool, with URAT1 accounting for approximately 90% of this reabsorption.[2] The transporter functions as an antiporter, exchanging extracellular urate for intracellular monovalent anions such as lactate, nicotinate, and chloride.[3] This exchange is an electroneutral process.[3]

The transport of urate by URAT1 is a saturable process, characterized by specific kinetic parameters.

Tissue Distribution

The primary site of URAT1 expression is the apical (brush border) membrane of the proximal convoluted tubule cells in the kidney.[3] Lower levels of expression have also been detected in vascular smooth muscle cells and salivary glands.[3]

Regulation of URAT1 Activity

The activity and expression of URAT1 are tightly regulated through a variety of mechanisms, including transcriptional control and protein-protein interactions.

The expression of the SLC22A12 gene is regulated by several transcription factors, with Hepatocyte Nuclear Factor 1 alpha (HNF-1α) being a key player. HNF-1α binds to a specific motif in the promoter region of the SLC22A12 gene, enhancing its transcription.

URAT1's function is significantly modulated by its interaction with scaffolding proteins containing PDZ domains. The most well-characterized of these is PDZK1 (NHERF3), which binds to the C-terminal PDZ motif of URAT1.[4] This interaction is crucial for the proper localization and stabilization of URAT1 at the apical membrane, thereby enhancing its transport activity.[4] The Na+/H+ Exchanger Regulatory Factor 1 (NHERF-1) also interacts with and regulates URAT1 function.[5]

Recent evidence suggests that URAT1 is also regulated by phosphorylation. Kinase screening assays have identified that Protein Kinase A (PKA), among other AGC kinases like Akt and SGK1, can phosphorylate URAT1 at the threonine residue at position 408 (T408).[6] This phosphorylation event, which can be induced by insulin and high salt intake, promotes the translocation of URAT1 to the plasma membrane, thereby increasing its activity.[6]

Diagram: URAT1 Urate Reabsorption Mechanism

Caption: Mechanism of urate reabsorption by URAT1.

Pathophysiology of URAT1

Dysregulation of URAT1 function is a primary contributor to the development of hyperuricemia and gout.

Hyperuricemia and Gout

Hyperuricemia, defined as an elevated level of uric acid in the blood, is a precursor to gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in the joints. In approximately 90% of cases, hyperuricemia is due to the underexcretion of uric acid by the kidneys, a condition in which URAT1 plays a central role.[5] Overactivity or increased expression of URAT1 leads to excessive reabsorption of uric acid from the urine, resulting in elevated serum urate levels. Genetic polymorphisms in the SLC22A12 gene have been associated with an increased risk of gout.

Renal Hypouricemia

Conversely, loss-of-function mutations in the SLC22A12 gene can lead to renal hypouricemia, a condition characterized by low serum uric acid levels and high urinary uric acid excretion. While often asymptomatic, renal hypouricemia can increase the risk of exercise-induced acute kidney injury and the formation of kidney stones due to the high concentration of uric acid in the urine.

URAT1 as a Therapeutic Target

The critical role of URAT1 in urate reabsorption makes it an attractive target for the treatment of hyperuricemia and gout. Uricosuric agents are a class of drugs that increase the excretion of uric acid by inhibiting its renal reabsorption.

URAT1 Inhibitors

Several drugs that inhibit URAT1 are used clinically to treat gout. These include:

-

Probenecid: One of the earliest uricosuric agents.

-

Benzbromarone: A potent inhibitor of URAT1.

-

Lesinurad: A selective URAT1 inhibitor.

-

Dotinurad: A novel selective urate reabsorption inhibitor.

These inhibitors act by competing with uric acid for binding to the URAT1 transporter, thereby preventing its reabsorption and promoting its excretion in the urine. The development of more selective and potent URAT1 inhibitors is an active area of research, aiming to provide more effective and better-tolerated treatments for gout.

Quantitative Data on URAT1 Function

Table 1: Kinetic Parameters of URAT1 for Uric Acid

| Parameter | Reported Value | Cell System | Reference |

| Km (µM) | 154 | HEK-293T | [7] |

| 533.2 | HEK293 | [8] | |

| Vmax | Data not consistently reported across studies |

Table 2: Inhibitor Constants (IC50) for URAT1

| Inhibitor | IC50 (µM) | Cell System | Reference |

| Lesinurad | 3.53 | Not Specified | [9] |

| ~12 | HEK293 | [10] | |

| Benzbromarone | 0.29 | Not Specified | [9] |

| 0.44 | HEK293 | [2] | |

| ~0.2 | HEK293 | [10] | |

| Probenecid | 13.23 | Not Specified | [9] |

| Dotinurad | ~0.008 | HEK293 | [10] |

| Verinurad | ~0.04 | HEK293 | [10] |

| Sulfinpyrazone | 32 | Not Specified | [11] |

Experimental Protocols

Non-Radioactive Uric Acid Uptake Assay in HEK293 Cells

This protocol describes a method for measuring URAT1-mediated uric acid uptake in a human embryonic kidney (HEK293) cell line stably expressing the human URAT1 transporter. This assay avoids the use of radioactive isotopes by employing a colorimetric method to detect intracellular uric acid.

Materials:

-

HEK293 cells stably expressing human URAT1 (URAT1-HEK293)

-

Parental HEK293 cells (for negative control)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Hanks' Balanced Salt Solution (HBSS), chloride-free

-

Uric acid

-

Uric Acid Assay Kit (colorimetric, e.g., based on uricase/peroxidase reaction)

-

24-well cell culture plates

-

0.1 M NaOH

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Culture: Culture URAT1-HEK293 and parental HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Seeding: Seed the cells into 24-well plates at an appropriate density to reach confluence on the day of the assay.

-

Preparation for Uptake:

-

On the day of the assay, aspirate the culture medium.

-

Wash the cells twice with pre-warmed (37°C) chloride-free HBSS.

-

Pre-incubate the cells in chloride-free HBSS for 10-15 minutes at 37°C to deplete intracellular chloride, which can exchange with urate.

-

-

Uptake Initiation:

-

Prepare the uptake buffer by dissolving uric acid in chloride-free HBSS to the desired final concentration (e.g., 750 µM).[12]

-

For inhibitor studies, pre-incubate the cells with the inhibitor in HBSS for a specified time (e.g., 30 minutes) before adding the uric acid-containing uptake buffer.[12]

-

Aspirate the pre-incubation buffer and add the uric acid-containing uptake buffer to each well to start the uptake reaction.

-

-

Uptake Termination:

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.[12]

-

To stop the reaction, aspirate the uptake buffer and immediately wash the cells twice with ice-cold PBS to remove extracellular uric acid.

-

-

Cell Lysis:

-

Lyse the cells by adding a specific volume of 0.1 M NaOH to each well and incubating for a sufficient time to ensure complete lysis.

-

-

Uric Acid Measurement:

-

Transfer the cell lysates to microcentrifuge tubes.

-

Determine the intracellular uric acid concentration using a colorimetric uric acid assay kit according to the manufacturer's instructions. This typically involves measuring absorbance at a specific wavelength (e.g., 540-590 nm).[7][13]

-

Normalize the uric acid concentration to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA or Bradford).

-

-

Data Analysis:

-

Calculate the specific URAT1-mediated uptake by subtracting the uric acid uptake in the parental HEK293 cells from that in the URAT1-HEK293 cells.

-

For inhibitor studies, calculate the percentage of inhibition relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

-

Diagram: Experimental Workflow for URAT1 Uptake Assay

References

- 1. Evidence for Urate Uptake Through Monocarboxylate Transporter 9 Expressed in Mammalian Cells and Its Enhancement by Heat Shock [jstage.jst.go.jp]

- 2. forum.graphviz.org [forum.graphviz.org]

- 3. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. Frontiers | Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia [frontiersin.org]

- 5. Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Scholars@Duke publication: Sodium-hydrogen exchanger regulatory factor-1 interacts with mouse urate transporter 1 to regulate renal proximal tubule uric acid transport. [scholars.duke.edu]

- 10. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transport mechanism and structural pharmacology of human urate transporter URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. forum.graphviz.org [forum.graphviz.org]

An In-depth Technical Guide on the Role of URAT1 in Renal Urate Reabsorption

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urate, the final product of purine metabolism in humans, is primarily excreted by the kidneys, which handle approximately 70% of its daily turnover.[1] The regulation of serum urate (sUA) levels is a delicate balance between glomerular filtration, tubular reabsorption, and tubular secretion. The transporter protein URAT1 (Urate Transporter 1), encoded by the SLC22A12 gene, is a central figure in this process.[2][3][4] Located in the proximal tubules of the kidney, URAT1 is responsible for the reabsorption of about 90% of filtered urate, making it the most significant transporter controlling urate levels in the body.[5][6][7]

Dysfunction or modulation of URAT1 has profound clinical implications. Over-activity can lead to reduced urate excretion and subsequent hyperuricemia, a precursor to gout, where monosodium urate crystals deposit in joints causing painful inflammatory arthritis.[2][8] Conversely, loss-of-function mutations in SLC22A12 cause renal hypouricemia, characterized by excessive urate excretion.[2][3][4] Due to its critical role, URAT1 has become a primary pharmacological target for uricosuric drugs designed to treat hyperuricemia and gout by inhibiting urate reabsorption.[6][8][9] This guide provides a detailed examination of URAT1's molecular function, the quantitative kinetics of its transport and inhibition, and the experimental methodologies used to study it.

Molecular Mechanism of URAT1-Mediated Urate Transport

URAT1 functions as an organic anion/urate exchanger located on the apical (luminal) membrane of renal proximal tubule cells.[5][10] Its mechanism involves an antiport system where it mediates the influx of urate from the tubular filtrate into the cell in exchange for an intracellular monocarboxylic anion, such as lactate, nicotinate, pyrazinoate, or chloride.[1][10][11] This electroneutral exchange is a critical first step in reclaiming the majority of filtered urate.

Once inside the proximal tubule cell, urate is then transported across the basolateral membrane into the bloodstream, a process primarily mediated by the glucose transporter 9 (GLUT9), also known as SLC2A9.[1] The coordinated action of URAT1 on the apical side and GLUT9 on the basolateral side forms the principal pathway for renal urate reabsorption.

Quantitative Data: Transport Kinetics and Inhibition

The efficiency of URAT1-mediated transport and its susceptibility to inhibitors have been quantified in numerous studies. These parameters are crucial for understanding its physiological role and for the development of targeted therapeutics.

Transport Kinetics

Kinetic studies reveal that human URAT1 (hURAT1) has a significantly higher affinity for urate compared to its orthologs in other species, such as rats (rURAT1). The Michaelis-Menten constant (Km) is a measure of this affinity, with a lower Km value indicating higher affinity.

Table 1: Kinetic Parameters for Urate Transport by URAT1

| Transporter | Parameter | Value (µM) | Reference(s) |

|---|---|---|---|

| Human URAT1 | Km for Urate | 371 | [12] |

| IC50 (Urate self-inhibition) | 246 | [12] | |

| Rat URAT1 | Km for Urate | 1773 | [12] |

| | IC50 (Urate self-inhibition) | 2627 |[12] |

Inhibitor Potency

URAT1 is the primary target of uricosuric drugs. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency. A lower IC₅₀ value signifies a more potent inhibitor. Clinically relevant inhibitors show high potency against hURAT1.

Table 2: Half-Maximal Inhibitory Concentrations (IC₅₀) of Clinically Relevant URAT1 Inhibitors

| Inhibitor | Target | IC₅₀ Value (µM) | Reference(s) |

|---|---|---|---|

| Benzbromarone | Human URAT1 | 0.22, 0.29, 0.037 | [12][13][14][15] |

| Rat URAT1 | 26.0 | [12][14] | |

| Lesinurad | Human URAT1 | 3.5, 3.53 | [12][13][14] |

| Rat URAT1 | 81.0 | [12][14] | |

| Probenecid | Human URAT1 | 13.23, 22.0 | [12][13][14] |

| Rat URAT1 | 786.0 | [12][14] | |

| Sulfinpyrazone | Human URAT1 | 32.0 | [12][14] |

| Rat URAT1 | 680.0 | [12][14] | |

| Dotinurad | Human URAT1 | 0.037 | [15] |

| Verinurad | Human URAT1 | 0.025 | [16] |

Note: Variations in IC₅₀ values can result from different experimental systems and assay conditions.

Key Experimental Protocols

The characterization of URAT1 function relies on heterologous expression systems where the transporter is studied in isolation. The two most common systems are Xenopus laevis oocytes and cultured mammalian cells like Human Embryonic Kidney 293 (HEK293) cells.

URAT1 Expression and Assay in Xenopus laevis Oocytes

Xenopus oocytes provide a robust system for studying transport activity due to their large size and low endogenous transporter activity.

Protocol Outline:

-

cRNA Synthesis: The cDNA for SLC22A12 is transcribed in vitro to produce complementary RNA (cRNA).

-

Oocyte Injection: A defined amount of URAT1 cRNA (typically 25-50 ng) is microinjected into the cytoplasm of mature Xenopus oocytes.[17] Control oocytes are injected with an equivalent volume of water.[17][18]

-

Incubation and Expression: The injected oocytes are incubated for 2-4 days (e.g., at 17°C) to allow for the translation of the cRNA and the expression of functional URAT1 protein on the oocyte's plasma membrane.[17][18]

-

Uptake Assay: Oocytes are incubated in a buffer solution containing a substrate, most commonly radiolabeled [¹⁴C]urate.[18][19] For inhibition studies, oocytes are pre-incubated with the inhibitor before the addition of the substrate.

-

Measurement: After incubation, the oocytes are thoroughly washed with a cold stop solution to remove external substrate. Each oocyte is then lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify the amount of urate transported.[17] Alternatively, non-radiolabeled substrates can be quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[17]

URAT1 Expression and Assay in HEK293 Cells

Mammalian cell lines offer a cellular environment that more closely resembles that of human kidney cells.

Protocol Outline:

-

Transfection: HEK293 cells are transiently or stably transfected with an expression plasmid containing the URAT1 cDNA, often with an epitope tag (e.g., FLAG) for detection.[20][21]

-

Cell Culture & Verification: Cells are cultured for 24-48 hours to allow for gene expression. Successful expression and localization of URAT1 to the plasma membrane are verified using techniques like Western blotting or immunofluorescence microscopy.[21][22]

-

Uptake Assay: Transfected cells are seeded in multi-well plates. Prior to the assay, they may be pre-incubated with various concentrations of an inhibitor.[20] The transport reaction is initiated by adding a buffer containing a known concentration of urate (e.g., 750 µM).[20][23]

-

Measurement: After a defined period, the reaction is stopped by washing the cells with ice-cold buffer.[20] The cells are then lysed, and the intracellular urate concentration is determined, often using a fluorometric assay kit or by measuring uptake of radiolabeled urate.[20] The URAT1-specific uptake is calculated by subtracting the uptake measured in control (non-transfected) cells.[20]

Regulation of URAT1

The activity and localization of URAT1 are not static and can be influenced by other proteins and signaling molecules.

-

PDZK1 (PDZ Domain Containing 1): PDZK1 is a crucial scaffold protein that interacts with the C-terminus of URAT1.[24] This interaction is essential for anchoring URAT1 to the apical membrane of the proximal tubule cells, thereby maintaining its functional expression at the correct cellular location.[24][25] Disruption of this interaction can lead to improper localization and reduced urate reabsorption.

-

Insulin: Studies have shown a direct link between insulin and URAT1 regulation. Insulin signaling increases the expression of URAT1 at the kidney cell membrane.[26] This action promotes greater urate reabsorption and provides a molecular explanation for the clinical observation that hyperinsulinemia is often associated with hyperuricemia.[26]

Conclusion

URAT1 is the cornerstone of renal urate reabsorption and a principal determinant of serum urate levels. Its function as a high-affinity urate-anion exchanger in the proximal tubule makes it indispensable for urate homeostasis. The significant differences in kinetics and inhibitor sensitivity between human URAT1 and its orthologs underscore its unique role in human physiology and as a highly specific drug target. A thorough understanding of its mechanism, regulation, and the experimental systems used to probe its function is fundamental for the ongoing development of more effective and safer uricosuric therapies for the management of gout and hyperuricemia.

References

- 1. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medlineplus.gov [medlineplus.gov]

- 4. SLC22A12 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]

- 9. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 10. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 11. Transport mechanism and structural pharmacology of human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BioKB - CoOccurrence - lesinurad - Benzbromarone [biokb.lcsb.uni.lu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Uptake Assays in Xenopus laevis Oocytes Using Liquid Chromatography-mass Spectrometry to Detect Transport Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Systems Biology of Uric Acid Transporters: The Role of Remote Sensing and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.physiology.org [journals.physiology.org]